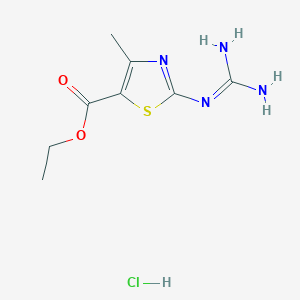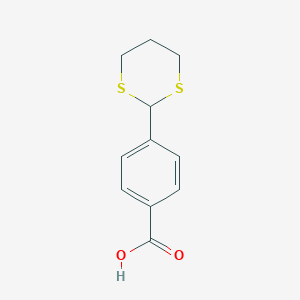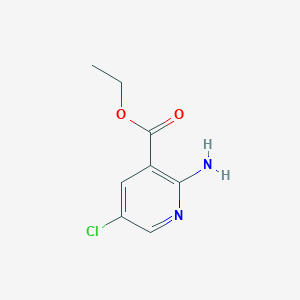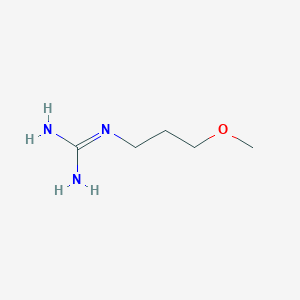
2-(3-Methoxypropyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxypropyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, features a methoxypropyl group attached to the guanidine core, which can influence its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)guanidine typically involves the reaction of 3-methoxypropylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired guanidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic reaction but optimized for large-scale production, ensuring high purity and efficiency.
化学反应分析
Types of Reactions: 2-(3-Methoxypropyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxo-derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanidine derivatives.
科学研究应用
2-(3-Methoxypropyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives are explored for their potential therapeutic effects, including as kinase inhibitors and DNA minor groove binders.
Industry: It serves as a catalyst in various organic reactions, including polymerization and asymmetric synthesis.
作用机制
The mechanism of action of 2-(3-Methoxypropyl)guanidine involves its strong basicity and ability to form stable hydrogen bonds. This allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can act as a nucleophilic catalyst, facilitating reactions by stabilizing transition states and intermediates.
相似化合物的比较
N,N’-Disubstituted Guanidines: These compounds share the guanidine core but have different substituents, affecting their reactivity and applications.
Thiourea Derivatives: Similar in structure but contain sulfur, leading to different chemical properties and uses.
Cyanamides: These compounds can also be used to synthesize guanidines but require different reaction conditions.
Uniqueness: 2-(3-Methoxypropyl)guanidine is unique due to its methoxypropyl group, which influences its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where specific hydrogen bonding and basicity are required.
属性
IUPAC Name |
2-(3-methoxypropyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-9-4-2-3-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVXYGKHDSKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
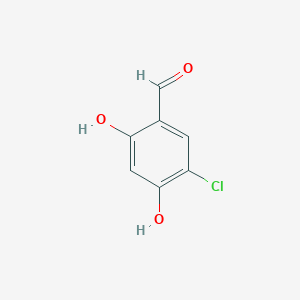
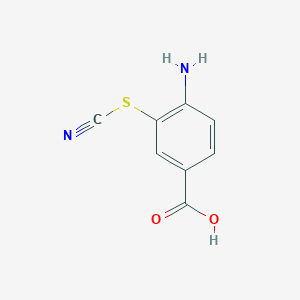
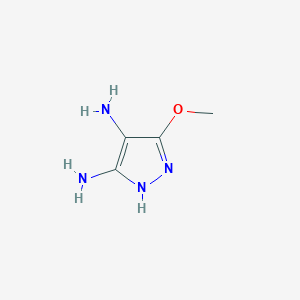

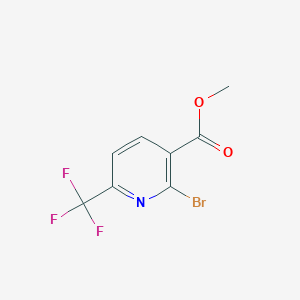
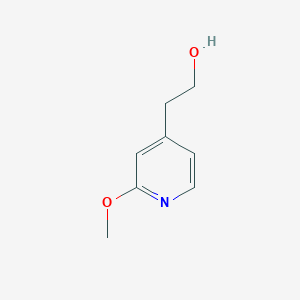
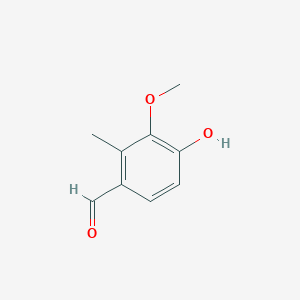

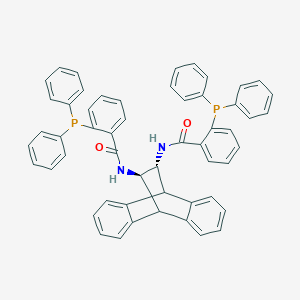
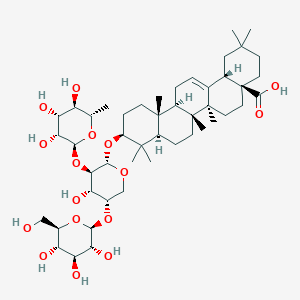
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
